2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSENGFPENKIPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 3-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Synthesis of 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid
The synthesis of 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the formation of the oxadiazole ring followed by carboxylic acid functionalization. The process often includes:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Acetic Acid Functionalization : The introduction of the acetic acid moiety can be performed via esterification or direct carboxylation methods.
Biological Activities
Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities:
- Antitumor Activity : A study demonstrated that derivatives of 1,3,4-oxadiazole exhibited significant anticancer activity against various human tumor cell lines. These compounds were evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis .
- Inhibition of Notum Carboxylesterase : The compound has been identified as a potent inhibitor of Notum carboxylesterase, which plays a role in regulating the Wnt signaling pathway. This inhibition is relevant for therapeutic strategies targeting diseases such as cancer and neurodegenerative disorders .
Case Studies
Several studies have highlighted the potential applications of 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid:
- Anticancer Research : In a recent study, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties against 60 human tumor cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antitumor activity .
- Pharmacological Evaluation : Another research project focused on evaluating the pharmacological properties of oxadiazole derivatives, including their toxicity profiles and metabolic stability. The findings suggested that these compounds could serve as lead candidates for further drug development in oncology .
Mechanism of Action
The mechanism of action of 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-withdrawing vs. electron-donating groups: The 3-chlorophenyl group (electron-withdrawing) enhances oxidative stability compared to the 4-methoxyphenyl analog (electron-donating) .
- Halogen effects: The 3-fluoro-4-methylphenyl analog exhibits greater metabolic stability than the 3-chlorophenyl derivative due to fluorine’s resistance to enzymatic cleavage .
Table 2: Antibacterial Activity of Selected Oxadiazole Derivatives
Key Findings:
- The 3-chlorophenyl derivative demonstrates superior activity against S. aureus compared to the 4-fluorophenyl analog, likely due to enhanced lipophilicity facilitating membrane penetration .
- Sulfanyl-containing derivatives () show broader-spectrum activity, with lower MIC values against methicillin-resistant S. aureus (MRSA), attributed to thiol-mediated targeting of essential enzymes.
Biological Activity
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
- CAS Number : 1094255-70-5
The presence of the chlorophenyl group is significant for its biological activity, as halogenated phenyl groups often enhance the pharmacological properties of organic compounds.
- Inhibition of Notum Activity : Research indicates that oxadiazole derivatives, including this compound, act as potent inhibitors of Notum carboxylesterase. Notum negatively regulates the Wnt signaling pathway, which is crucial in various cellular processes including development and cancer progression . The inhibition of Notum by 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid may lead to enhanced Wnt signaling, potentially affecting tumor growth and differentiation.
- Anticancer Activity : Various studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes key biological activities associated with 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid and related compounds:
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Notum Inhibition | Enzymatic Assay | 0.031 | Competitive inhibition |
| Anticancer Activity | MCF-7 (Breast Cancer) | 0.02 | Apoptosis induction |
| Anticancer Activity | PC3 (Prostate Cancer) | 0.23 | Cell cycle arrest |
| Antibacterial Activity | Staphylococcus aureus | 0.15 | Disruption of bacterial cell wall |
Case Studies
- Cancer Cell Studies : A study conducted on MCF-7 cells showed that treatment with oxadiazole derivatives led to increased levels of p53 protein and cleavage of caspase-3, indicating activation of apoptotic pathways . This suggests that compounds like 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid could be promising candidates for breast cancer therapy.
- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of related oxadiazole compounds against Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth independent of LtaS function, suggesting a novel mechanism for combating antibiotic resistance .
Q & A
Q. Key Conditions :
- Cyclization often employs H₂SO₄ or POCl₃ as catalysts .
- Purification via column chromatography or recrystallization ensures high purity .
Basic: How is the molecular structure of this compound validated in academic research?
Structural confirmation relies on:
- X-ray crystallography : Provides bond lengths, angles, and crystallographic parameters (e.g., C–Cl bond: ~1.74 Å; oxadiazole ring planarity) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and acetic acid protons (δ ~3.8–4.2 ppm) .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C–N (~1250 cm⁻¹) .
Advanced: What strategies optimize reaction yields during the synthesis of 1,3,4-oxadiazole derivatives?
Q. Methodological Improvements :
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) enhances cyclization efficiency .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Continuous Flow Reactors : Enable scalable production with precise temperature control, achieving yields >85% .
Example : A two-step protocol using microwave-assisted synthesis reduced reaction time from 12 hours to 30 minutes .
Advanced: How do electronic effects of the 3-chlorophenyl group influence the compound's reactivity?
Q. Computational Insights :
Q. Experimental Correlation :
- Substituents at the 3-position enhance stability against hydrolysis compared to para-substituted analogs .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Q. Common Assays :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values reported in μM range) .
- Anticancer Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with EC₅₀ compared to reference drugs .
- Antimicrobial Testing : Agar diffusion assays using E. coli or S. aureus to determine inhibition zones .
Controls : Ascorbic acid (antioxidant), cisplatin (anticancer), and ampicillin (antimicrobial) serve as positive controls .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Q. Approaches :
- Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell line passages).
- Purity Analysis : Use HPLC to confirm compound integrity (>98% purity) .
- Meta-Analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. ethanol) .
Case Study : Discrepancies in IC₅₀ values for antioxidant activity were resolved by controlling light exposure during DPPH assays .
Methodological: What analytical techniques are critical for characterizing reaction intermediates?
Q. Key Techniques :
- TLC Monitoring : Silica gel plates with UV visualization to track reaction progress.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈ClN₂O₃ at m/z 253.02) .
- Elemental Analysis : Validates C, H, N, and Cl content within 0.3% of theoretical values .
Advanced: How is structure-activity relationship (SAR) studied for this compound?
Q. SAR Strategies :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH₃) to assess impact on bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole ring and acetic acid group) using 3D-QSAR models .
- Binding Assays : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases) .
Basic: What safety precautions are recommended when handling this compound?
Q. Safety Protocols :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of HCl during synthesis .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: How are computational tools applied to predict the compound's physicochemical properties?
Q. Software Applications :
- LogP Prediction : Tools like ChemAxon calculate partition coefficients (~1.8), indicating moderate hydrophobicity .
- pKa Estimation : The acetic acid group has a predicted pKa of ~3.5, influencing solubility at physiological pH .
- Molecular Dynamics : Simulates interactions with lipid bilayers to assess membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
